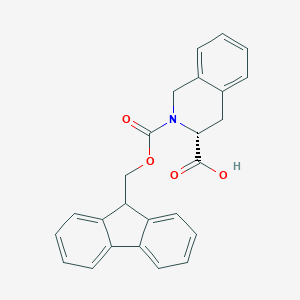
Fmoc-D-Tic-OH
Vue d'ensemble
Description
Fmoc-D-Tic-OH is a pharmaceutical intermediate . It is a natural peptide triazole antagonist of HIV-1 envelope gp120 and a peptidomimetic antiviral agent .
Molecular Structure Analysis
Fmoc-D-Tic-OH has the molecular formula C25H21NO4 . Its molecular weight is 399.44 g/mol . The structure of Fmoc-D-Tic-OH includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is a common protecting group in peptide synthesis .
Physical And Chemical Properties Analysis
Fmoc-D-Tic-OH is a white solid . It has a molecular weight of 399.44 g/mol . The optical activity of Fmoc-D-Tic-OH is [α]20/D −25.0±2°, c = 0.6% in methanol .
Applications De Recherche Scientifique
Synthesis of Constrained Amino Acids : Fmoc-D-Tic-OH can be synthesized and incorporated into peptides using standard Fmoc solid-phase synthesis. It's utilized for testing potential biological activity applications, as demonstrated in the synthesis of an analog of H-Dmt-Tic-NH2 (Santagada et al., 2001).
Development of Antibacterial Composite Materials : The advancement of peptide- and amino-acid-based nanotechnology includes using Fmoc-decorated self-assembling building blocks, such as Fmoc-D-Tic-OH, for antibacterial and anti-inflammatory applications. These materials show promise in inhibiting bacterial growth without being cytotoxic to mammalian cells (Schnaider et al., 2019).
Supramolecular Gels for Biomedical Use : Fmoc-functionalized amino acids, including variants similar to Fmoc-D-Tic-OH, are used to form supramolecular hydrogels. These gels are widely utilized in the biomedical field due to their biocompatible and biodegradable properties (Croitoriu et al., 2021).
Nanostructure Characterization and Chemical Attachment : Fmoc-D-Tic-OH and its variants are involved in synthesizing and characterizing nanostructures. This includes chemical attachment to core-shell structures and quantitative determination of active amino groups (Szczepańska et al., 2020).
Formation and Characterization of Hydrogels : Fmoc-D-Tic-OH derivatives are used in forming hydrogels, which are then utilized to prepare and stabilize fluorescent few-atom silver nanoclusters, highlighting their applications in materials science and nanotechnology (Roy & Banerjee, 2011).
Hybrid Hydrogels with Carbon Nanotubes : Fmoc-D-Tic-OH-based hydrogels are used to incorporate and disperse functionalized carbon nanotubes, creating hybrid materials with enhanced properties such as increased thermal stability and conductivity (Roy & Banerjee, 2012).
Chromatographic Analysis : Fmoc-D-Tic-OH and related compounds are used in chromatographic methods for analyzing various substances, demonstrating their importance in analytical chemistry (Lopez et al., 1996).
Photocatalytic Activity Enhancement : Research indicates that Fmoc-D-Tic-OH-related materials can enhance the photocatalytic activity of TiO2 in cementitious materials, showing its potential in environmental applications (Wang et al., 2014).
Safety And Hazards
When handling Fmoc-D-Tic-OH, it is recommended to avoid breathing mist, gas or vapors, and avoid contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Propriétés
IUPAC Name |
(3R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4/c27-24(28)23-13-16-7-1-2-8-17(16)14-26(23)25(29)30-15-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h1-12,22-23H,13-15H2,(H,27,28)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIRBCUNCXDZOOU-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Tic-OH | |
CAS RN |
130309-33-0 | |
| Record name | 130309-33-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








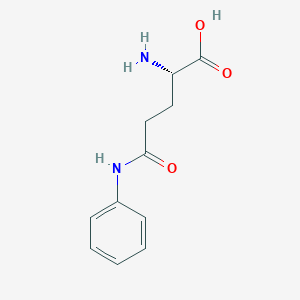
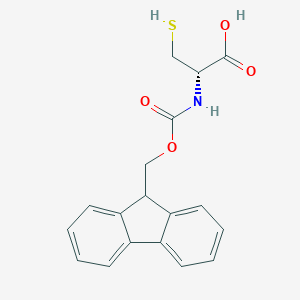

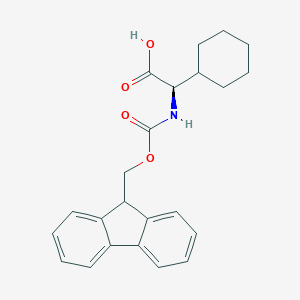
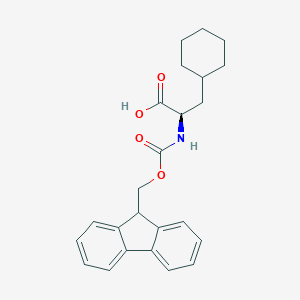
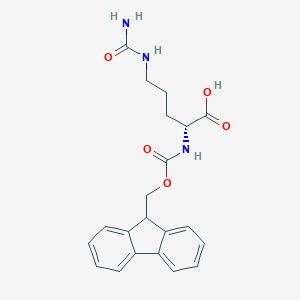
![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557722.png)

